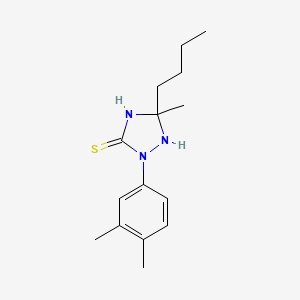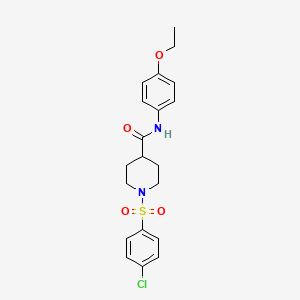
(5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate aldehydes and ketones with imidazole derivatives under controlled conditions. Common reagents used in the synthesis include:
- Aldehydes: 3,4-diethoxybenzaldehyde
- Ketones: 4-methylacetophenone
- Imidazole derivatives
- Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide
The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising leads in drug discovery.
Industry
Industrially, this compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5Z)-5-(3,4-dihydroxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5Z)-5-(3,4-dichlorobenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The uniqueness of (5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of diethoxy groups on the benzylidene moiety may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C27H26N2O3 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C27H26N2O3/c1-4-31-24-16-13-20(18-25(24)32-5-2)17-23-27(30)29(22-14-11-19(3)12-15-22)26(28-23)21-9-7-6-8-10-21/h6-18H,4-5H2,1-3H3/b23-17- |
Clave InChI |
JUZXLVSWFMKAKY-QJOMJCCJSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-3-(2-fluorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11598848.png)
![(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598866.png)
![methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598873.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598880.png)
![2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol](/img/structure/B11598890.png)
![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11598894.png)

![3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11598899.png)
![methyl (2Z)-{2-[(2E)-2-benzylidenehydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11598903.png)
![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11598911.png)
![Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate](/img/structure/B11598915.png)
![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598923.png)

